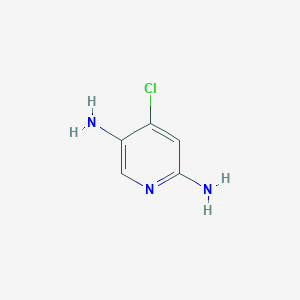

4-Chloropyridine-2,5-diamine

描述

4-Chloropyridine-2,5-diamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

It’s known that pyridine derivatives can undergo various chemical reactions, such as nucleophilic substitution . The presence of the chlorine atom and the two amino groups in the molecule could potentially influence its reactivity and interaction with its targets .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes . The compound’s interaction with its targets could potentially lead to alterations in these pathways, resulting in downstream effects.

Result of Action

Based on the known reactivity of pyridine derivatives, it can be hypothesized that the compound could potentially induce changes in the function of its targets, leading to alterations in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloropyridine-2,5-diamine. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and interaction with its targets .

生化分析

Biochemical Properties

4-Chloropyridine-2,5-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which is involved in the catabolism of polyamines. The interaction between this compound and diamine oxidase results in the deamination of polyamines, leading to the formation of aminoaldehydes and hydrogen peroxide . This interaction is crucial for understanding the metabolic pathways involving polyamines and their regulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, this compound has been found to inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to changes in gene expression . These binding interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and the levels of key metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and responses.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize to certain cellular compartments, such as the cytoplasm and nucleus This localization is often directed by targeting signals or post-translational modifications, which guide the compound to specific organelles

生物活性

4-Chloropyridine-2,5-diamine is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound can be synthesized through various chemical methods, often involving chlorination and subsequent amination of pyridine derivatives. The synthesis process typically yields high-purity products suitable for pharmacological studies.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported that derivatives of 4-chloropyridine compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against tested pathogens .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that this compound significantly inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be approximately 23.8 µM, indicating a moderate level of anti-inflammatory activity .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways involved in cell survival and proliferation. For example, derivatives showed cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring or the introduction of various substituents have been shown to enhance its pharmacological effects:

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Increases antimicrobial potency |

| Hydroxyl Group | Enhances anti-inflammatory effects |

| Halogen Substituents | Modulates anticancer activity |

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Antibacterial Activity : A comparative study assessed the antibacterial effects of various pyridine derivatives, including this compound. Results showed a notable reduction in bacterial growth compared to control groups .

- Anti-inflammatory Research : Another study utilized carrageenan-induced paw edema models in rats to evaluate the anti-inflammatory effects of this compound derivatives. The results demonstrated significant reductions in edema compared to standard anti-inflammatory drugs .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Chloropyridine-2,5-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves chlorination of pyridine precursors followed by amination. For example, 4-chloropyridine can undergo nucleophilic substitution with ammonia or amine derivatives under basic conditions (e.g., sodium methoxide). Optimizing reaction parameters, such as temperature (80–120°C) and solvent polarity (ethanol or DMF), enhances yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring intermediates with TLC or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column with methanol/water mobile phase) resolves impurities .

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm) and amino protons (δ 4.0–5.5 ppm, broad). ¹³C NMR identifies carbons adjacent to chlorine (deshielded, ~150 ppm). DEPT-135 distinguishes CH₂/NH₂ groups .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 158) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) and ethanol; limited in water.

- pKa : Amino groups exhibit pKa ~5–6, influencing protonation states in aqueous reactions.

- Stability : Degrades under strong acidic/oxidizing conditions; store in inert atmospheres at −20°C .

Advanced Research Questions

Q. How can researchers address discrepancies in the spectroscopic data of this compound derivatives?

- Methodological Answer : Contradictions in NMR/IR data may arise from tautomerism, solvent effects, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-carbon correlations.

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational (IR) and electronic (UV-Vis) spectra for validation .

- Control Experiments : Repeat synthesis under anhydrous conditions to exclude solvent interference .

Q. What strategies enhance regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is controlled by:

- Protecting Groups : Acetylation of amino groups directs electrophilic substitution to the 4-chloro position.

- Catalysts : Palladium catalysts enable Suzuki couplings at specific sites, while Lewis acids (e.g., AlCl₃) favor Friedel-Crafts reactions .

- Solvent Effects : Polar solvents stabilize transition states for nucleophilic attack at the chloro position .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) by simulating ligand-receptor interactions.

- DFT Calculations : Models reaction pathways (e.g., activation energies for SNAr reactions) to prioritize viable synthetic routes .

- Machine Learning : Trains models on existing reaction databases to forecast yields/selectivity .

Q. What are the methodological challenges in synthesizing this compound analogs with varying substituents?

- Methodological Answer : Challenges include:

- Competing Reactivity : Simultaneous substitution at amino and chloro sites. Mitigate via stepwise protection (e.g., Boc for amines).

- Byproduct Formation : Optimize stoichiometry (1:1 molar ratio for amines) and use scavengers (molecular sieves) to absorb side products .

Q. Safety & Best Practices

Q. What safety considerations are essential when handling this compound in laboratory settings?

- Methodological Answer :

属性

IUPAC Name |

4-chloropyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBAKMAPGBYNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309714 | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260803-26-6 | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260803-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。